molecular formula C10H10F2O3 B1348132 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid CAS No. 667413-00-5

2-(2,4-Difluorophenoxy)-2-methylpropanoic acid

Cat. No. B1348132
M. Wt: 216.18 g/mol
InChI Key: LUUNNYIKQOANCC-UHFFFAOYSA-N
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Scientific Research Applications

  • Degradation Studies : One study focused on the degradation of ciprofibrate, which contains a similar structure to 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid, in neutral and basic conditions. The research identified various degradation products and proposed mechanisms for these transformations, which are significant in understanding the environmental and metabolic fate of related compounds (Dulayymi et al., 1993).

  • Intramolecular Ortho-Chlorination : Another study explored the reaction of 2-(2-Arylazophenoxy)-2-methylpropanoic acids with thionyl chloride, leading to ortho-chlorination. This selective chlorination has implications for the synthesis of complex molecules and pharmaceuticals (Byers et al., 1981).

  • Metabolism and Conjugation : Research on clofibrate, a drug structurally related to 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid, revealed its metabolism into various glucuronic acid conjugates. These findings are important for understanding drug metabolism and the role of conjugation in drug excretion (Hignite et al., 1981).

  • Thermochemical Properties : A study on the thermochemical properties of monocarboxylic acids, including 2-methylpropanoic acid, provided insights into the enthalpies of vaporization and phase transitions. Such data are crucial in designing processes and materials in chemical engineering (Verevkin, 2000).

  • Scientometric Review on Herbicide Toxicity : While focusing on 2,4-dichlorophenoxyacetic acid, a compound related to 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid, a scientometric review provided a comprehensive overview of research trends and gaps in the field of herbicide toxicity. This is relevant for environmental and agricultural sciences (Zuanazzi et al., 2020).

  • Novel Fluorescence Probes : Research on the development of novel fluorescence probes for reactive oxygen species detection involved compounds structurally similar to 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid. Such probes are crucial in biological and chemical applications for detecting specific reactive species (Setsukinai et al., 2003).

Safety And Hazards

The safety and hazards of “2-(2,4-Difluorophenoxy)-2-methylpropanoic acid” are not well documented. However, it is recommended to avoid breathing dust, raising dust, and contact with skin and eyes5.


Future Directions

The future directions of “2-(2,4-Difluorophenoxy)-2-methylpropanoic acid” are not clearly defined in the literature. However, similar compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) continue to be widely used as herbicides4, suggesting potential future applications in this area.


Please note that this information is based on the available resources and there might be more recent studies or data that are not included in this analysis.


properties

IUPAC Name

2-(2,4-difluorophenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUNNYIKQOANCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364165
Record name 2-(2,4-difluorophenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluorophenoxy)-2-methylpropanoic acid

CAS RN

667413-00-5
Record name 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667413-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-difluorophenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An aqueous sodium hydroxide solution (22.4 ml) was added to a solution of ethyl 2-(2,4-difluorophenoxy)-2-methylpropanoate (2.74 g) in methanol (27.4 ml) under ice cooling, followed by stirring at room temperature for 2 hours. The reaction solution was concentrated under reduced pressure, 1M hydrochloric acid was added thereto followed by extraction with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate and the solvent was evaporated under reduced pressure to obtain 2-(2,4-difluorophenoxy)-2-methylpropanoic acid (2.38 g) as a colorless oily product.
Quantity
22.4 mL
Type
reactant
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
27.4 mL
Type
solvent
Reaction Step One

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